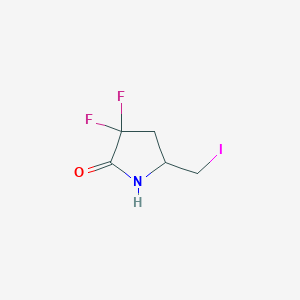

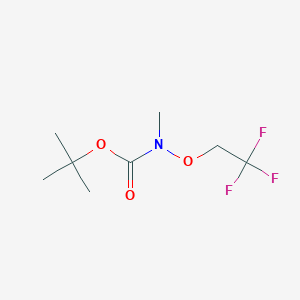

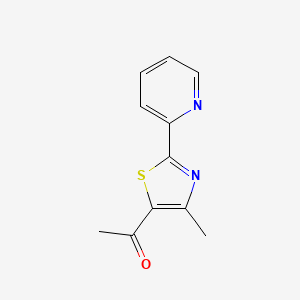

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane, commonly referred to as ‘4,4,5,5-Tetramethyl-2’, is a member of a class of compounds known as boronic acids. Boronic acids are a type of organic compound that contain a boron atom bonded to an oxygen atom. 4,4,5,5-Tetramethyl-2 is a particular boronic acid that has been studied for its potential applications in various scientific research fields.

Applications De Recherche Scientifique

1. Polymer Synthesis and Molecular Structure

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives are crucial in the synthesis of various polymers and molecular structures. For instance, they have been used in the hydroboration of allyl phenyl sulfone, contributing to advancements in chemical crystallography (Coombs et al., 2006). Similarly, these compounds play a significant role in the creation of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which are crucial for the development of novel materials with specific optical properties (Fischer et al., 2013).

2. Medicinal Chemistry and Biochemistry

In the field of medicinal chemistry, these compounds are used to create derivatives that inhibit serine proteases like thrombin. This application is significant for developing new therapeutic agents (Spencer et al., 2002). Additionally, they serve as intermediates in creating boric acid ester compounds, contributing to the synthesis and analysis of complex molecular structures (Huang et al., 2021).

3. Fluorescence and Sensory Applications

These compounds are integral in developing fluorescence probes and sensors. For instance, they have been used to design and synthesize new 4-substituted pyrene derivatives for detecting hydrogen peroxide in living cells, showcasing their potential in bioimaging and medical diagnostics (Nie et al., 2020). Additionally, they are employed in the synthesis of boronate ester fluorescence probes for hydrogen peroxide detection, underlining their versatility in creating sensitive chemical sensors (Lampard et al., 2018).

4. Advanced Materials and Nanotechnology

The versatility of these compounds extends to the field of nanotechnology and advanced materials. They are used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which are important for the development of new materials with specific optical and electronic properties (Welterlich et al., 2012). Their role in the synthesis of highly luminescent conjugated polymers prepared upon Suzuki coupling further highlights their importance in the development of new optoelectronic materials (Zhu et al., 2007).

Propriétés

IUPAC Name |

2,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO2/c1-13-7-8-14(2)20(13)16-11-9-15(10-12-16)19-21-17(3,4)18(5,6)22-19/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYQSACBEYONIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC=C3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)

![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)